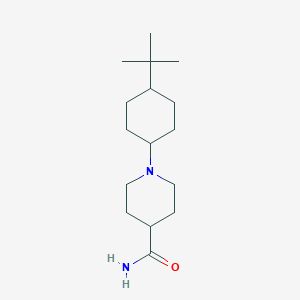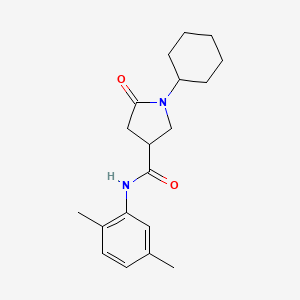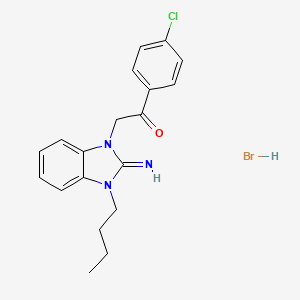![molecular formula C30H24N2O6 B5160761 4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5160761.png)
4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid' is a chemical compound that has gained significant attention in scientific research. It is commonly known as 'MDBP' and has been used in various fields such as material science, nanotechnology, and biomedical research. MDBP has shown promising results in these fields, making it an essential compound for further research.
科学研究应用
MDBP has been widely used in material science and nanotechnology due to its unique properties such as high thermal stability, solubility, and fluorescence. It has been used as a building block for the synthesis of various materials such as polymers, dendrimers, and nanoparticles. MDBP has also been used in biomedical research as a fluorescent probe for imaging and sensing applications. It has shown promising results in detecting cancer cells and other diseases.
作用机制
MDBP has a unique structure that allows it to interact with various biological molecules such as DNA, proteins, and enzymes. It has been shown to bind to DNA and inhibit its replication, making it a potential anticancer agent. MDBP has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
MDBP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. MDBP has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. It has been shown to have anti-inflammatory effects and can reduce the production of cytokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
MDBP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has unique properties such as solubility and fluorescence, making it a useful tool for imaging and sensing applications. However, MDBP has some limitations as well. It is relatively expensive compared to other compounds, and its toxicity levels have not been extensively studied.
未来方向
MDBP has shown promising results in various fields, and there are several future directions for its research. It can be further explored as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its interaction with biological molecules such as DNA and enzymes can be further studied to understand its mechanism of action. MDBP can also be used as a building block for the synthesis of new materials with unique properties. Overall, MDBP has significant potential for further research in various fields.
Conclusion:
In conclusion, '4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid' or MDBP is a unique compound that has gained significant attention in scientific research. It has been used in various fields such as material science, nanotechnology, and biomedical research. MDBP has shown promising results in these fields, making it an essential compound for further research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MDBP has significant potential for further research in various fields, and its unique properties make it a useful tool for imaging and sensing applications.
合成方法
MDBP can be synthesized by using a one-pot reaction of 2-methylbenzoyl chloride, 4-aminobenzoic acid, and 4,4'-biphenyldicarboxylic acid in the presence of a base such as triethylamine. The reaction yields a white crystalline powder, which can be purified by recrystallization. The purity of MDBP can be confirmed by using analytical techniques such as NMR, IR, and mass spectrometry.
属性
IUPAC Name |
5-[3-carboxy-4-[(2-methylbenzoyl)amino]phenyl]-2-[(2-methylbenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O6/c1-17-7-3-5-9-21(17)27(33)31-25-13-11-19(15-23(25)29(35)36)20-12-14-26(24(16-20)30(37)38)32-28(34)22-10-6-4-8-18(22)2/h3-16H,1-2H3,(H,31,33)(H,32,34)(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPFYICGVSUMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4C)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis{[(2-methylphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5160678.png)
![2-chloro-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5160686.png)
![N-ethyl-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160689.png)
![N-[4-(butyrylamino)-2-methylphenyl]benzamide](/img/structure/B5160699.png)

![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160715.png)


![3-(2-methoxyphenyl)-N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5160740.png)
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5160742.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5160749.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide](/img/structure/B5160753.png)
![1-(3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrochloride](/img/structure/B5160763.png)
![1-cyclohexyl-2-(2-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5160764.png)